![molecular formula C21H22FNO3 B12306793 (5R)-1-[(5S)-5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-5-phenyl-2-pyrrolidinone](/img/structure/B12306793.png)
(5R)-1-[(5S)-5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-5-phenyl-2-pyrrolidinone
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Overview
Description
(5R)-1-[(5S)-5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-5-phenyl-2-pyrrolidinone is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a pyrrolidinone ring, a fluorophenyl group, and a hydroxy-oxopentyl chain, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-1-[(5S)-5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-5-phenyl-2-pyrrolidinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with a nucleophile.
Attachment of the Hydroxy-Oxopentyl Chain: This step may involve aldol condensation followed by reduction to introduce the hydroxy group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing flow chemistry techniques to enhance efficiency and yield. Flow microreactors, for example, can be employed to facilitate continuous synthesis, improving scalability and sustainability .
Chemical Reactions Analysis
Types of Reactions
(5R)-1-[(5S)-5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-5-phenyl-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are commonly employed.
Substitution: Conditions may include the use of Lewis acids or bases to facilitate the reaction.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(5R)-1-[(5S)-5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-5-phenyl-2-pyrrolidinone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (5R)-1-[(5S)-5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-5-phenyl-2-pyrrolidinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (5R)-1-[(5S)-5-(4-Chlorophenyl)-5-hydroxy-1-oxopentyl]-5-phenyl-2-pyrrolidinone
- (5R)-1-[(5S)-5-(4-Methylphenyl)-5-hydroxy-1-oxopentyl]-5-phenyl-2-pyrrolidinone
Uniqueness
The presence of the fluorophenyl group in (5R)-1-[(5S)-5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-5-phenyl-2-pyrrolidinone imparts unique electronic properties, influencing its reactivity and interactions with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring .
Properties
Molecular Formula |
C21H22FNO3 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
1-[5-(4-fluorophenyl)-5-hydroxypentanoyl]-5-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C21H22FNO3/c22-17-11-9-16(10-12-17)19(24)7-4-8-20(25)23-18(13-14-21(23)26)15-5-2-1-3-6-15/h1-3,5-6,9-12,18-19,24H,4,7-8,13-14H2 |
InChI Key |
UYCXTKYCCPHMEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1C2=CC=CC=C2)C(=O)CCCC(C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
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